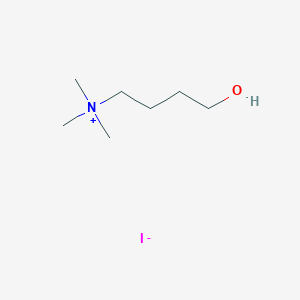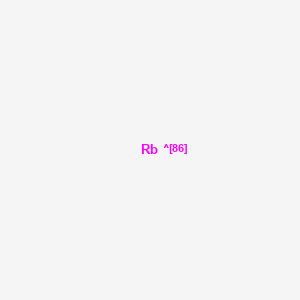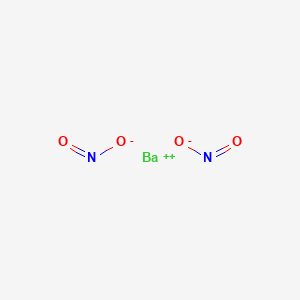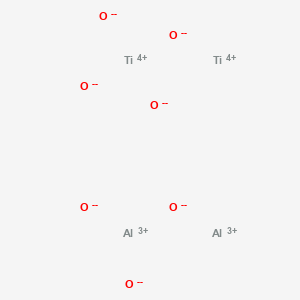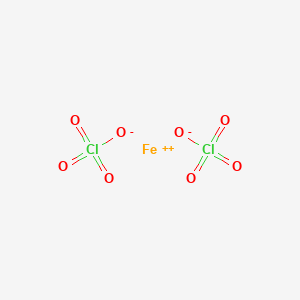
Iron diperchlorate
Übersicht
Beschreibung
Iron (II) diperchlorate, also known as Iron (II) perchlorate or Ferrous perchlorate, is a salt of iron . It appears as green crystals . It is used in the process of manufacturing batteries and also used in pyrotechnics .
Chemical Reactions Analysis
Iron (II) perchlorate can react with various substances. For instance, it reacts with aqueous ammonia to produce white gelatinous Fe(OH)2, which oxidizes to form red-brown Fe(OH)3 . It also reacts with sodium hydroxide to produce Fe(OH)2 and Fe(OH)3 from the corresponding oxidation states of iron in aqueous solution .
Physical And Chemical Properties Analysis
Iron (III) perchlorate is a strong oxidizing agent. It exists as a light brown crystalline solid at room temperature and is highly soluble in water .
Wissenschaftliche Forschungsanwendungen
Photolysis of Porphyrin-Iron(IV) Diperchlorates : A study by Pan et al. (2009) explored the photolysis of metastable porphyrin-iron(IV) diperchlorates, leading to highly reactive porphyrin-iron-oxo transients. These transients demonstrated significant reactivity, engaging in oxo-transfer reactions with various organic substrates. The study contributes to understanding the reactivity and potential applications of these transients in organic synthesis (Pan et al., 2009).
Thermal Lensing Spectrophotometry : Miyaishi et al. (1981) utilized thermal lensing spectrophotometry for iron(II) determination, indicating the potential of iron diperchlorate in analytical chemistry applications (Miyaishi et al., 1981).
Removal of Chlorine Residues by Metallic Iron : Özdemir and Tufekci (1997) investigated the use of granular metallic iron in reducing chlorine species in solutions, which could imply a role for iron diperchlorate in water treatment processes (Özdemir & Tufekci, 1997).
Degradation of Pentachlorophenol with Zero-Valence Iron : Jou (2008) examined the degradation of pentachlorophenol using zero-valence iron coupled with microwave energy, hinting at potential environmental cleanup applications (Jou, 2008).
Stable and Metastable Porphyrin-Iron(IV) Complexes : Another study by Pan et al. (2009) focused on the formation of stable and metastable porphyrin-iron(IV) complexes, which could have implications in the field of bioinorganic chemistry (Pan, Harischandra, & Newcomb, 2009).
Long-Term Performance of Zero-Valent Iron in Dechlorination : Farrell et al. (2000) researched the long-term performance of zero-valent iron in the dechlorination of trichloroethylene, which is relevant for groundwater remediation (Farrell et al., 2000).
Halogenated Aliphatics Degradation by Zero-Valent Iron : Gillham and O'Hannesin (1994) conducted laboratory tests to examine the use of zero-valent iron in degrading chlorinated methanes, ethanes, and ethenes, showcasing its potential in pollution control (Gillham & O'Hannesin, 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
iron(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Fe/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFMJXZQTNRXGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890732 | |
| Record name | Iron(II) perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexahydrate: Light green odorless crystals; [MSDSonline] | |
| Record name | Ferrous perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron diperchlorate | |
CAS RN |
13933-23-8 | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, iron(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



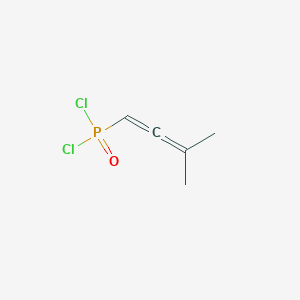
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)





